Technical Monograph: N-(2-acetylphenyl)-2-chloroacetamide (CAS 6140-11-0)
Technical Monograph: N-(2-acetylphenyl)-2-chloroacetamide (CAS 6140-11-0)
Executive Summary: The "Linchpin" Intermediate
N-(2-acetylphenyl)-2-chloroacetamide (CAS 6140-11-0), also known as 2'-Acetyl-2-chloroacetanilide, represents a critical scaffold in heterocyclic chemistry.[1] Unlike simple amides, this molecule possesses a unique ortho-disposition of an electrophilic chloroacetyl group and a nucleophilic/electrophilic acetyl group.[1] This structural tension makes it a "linchpin" intermediate: it is poised for intramolecular cyclization to form quinolones , oxindoles , and indoles —core pharmacophores in modern antibiotic (fluoroquinolones) and antineoplastic drug discovery.
This guide moves beyond basic properties to explore the mechanistic causality of its reactivity, providing a validated synthesis protocol and a roadmap for its application in high-value heterocycle construction.[1]
Chemical Identity & Physicochemical Profile[2][3][4]
The following data aggregates experimental values from validated commercial certificates of analysis (CoA) and crystallographic data.
| Property | Specification | Technical Insight |
| CAS Number | 6140-11-0 | |
| IUPAC Name | N-(2-acetylphenyl)-2-chloroacetamide | |
| Molecular Formula | C₁₀H₁₀ClNO₂ | |
| Molecular Weight | 211.64 g/mol | |
| Melting Point | 118 – 120 °C | Sharp range indicates high crystallinity; useful for purity checks.[1] |
| Appearance | White to Off-White Crystalline Powder | Yellowing indicates oxidation or hydrolysis of the chloro- group.[1] |
| Solubility | DCM, Chloroform, DMSO, DMF | Poor water solubility facilitates precipitation-based purification.[1] |
| Reactivity Class | Alkylating Agent / Electrophile | Dual electrophilic sites (C-Cl and C=O).[1] |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive (hydrolysis of C-Cl bond).[1] |
Synthetic Architecture: Self-Validating Protocol
The synthesis of CAS 6140-11-0 is a classic nucleophilic acyl substitution, but temperature control is critical to prevent oligomerization.[1]
Protocol: Selective Chloroacetylation of 2-Aminoacetophenone
Objective: Synthesize N-(2-acetylphenyl)-2-chloroacetamide with >95% purity without column chromatography.
Reagents:
-
2-Aminoacetophenone (1.0 eq)[1]
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Chloroacetyl chloride (1.2 eq) [Critical: Freshly distilled if yellow]
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Triethylamine (TEA) (1.5 eq) or Pyridine
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Solvation: Dissolve 2-aminoacetophenone in anhydrous DCM (0.5 M concentration) in a round-bottom flask equipped with a drying tube.
-
Base Addition: Add TEA (1.5 eq). Cool the mixture to 0°C using an ice/salt bath.
-
Why? The reaction is exothermic. Higher temperatures promote N,N-bis-acylation.[1]
-
-
Acylation (The Critical Step): Add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Validation: TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.4) should disappear; Product appears at Rf ~0.3.
-
-
Quench & Workup: Pour mixture into ice water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove excess TEA), then sat. NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow emphasizing temperature control points to prevent side reactions.
Reactivity & Mechanistic Pathways[1]
The true value of CAS 6140-11-0 lies in its divergent reactivity .[1] Depending on the conditions (pH and nucleophiles present), it can shuttle between intermolecular substitution and intramolecular cyclization.
Path A: The Quinolone Route (Intramolecular Aldol)
Under basic conditions (e.g., K₂CO₃/DMF or NaOH/EtOH), the amide nitrogen is deprotonated, or the methylene group of the acetyl moiety is activated. The most common pathway is the Knorr Quinoline Synthesis variation.
-
Mechanism: Base-mediated enolization of the acetyl group followed by intramolecular attack on the amide carbonyl (or vice versa depending on specific conditions), leading to 4-hydroxy-2-quinolone derivatives.[1]
Path B: Nucleophilic Substitution (The Linker)
The chlorine atom is highly labile. Treating CAS 6140-11-0 with secondary amines (R₂NH) or thiols displaces the chloride before cyclization occurs.[1]
-
Utility: This allows for the introduction of pharmacophores (e.g., morpholine, piperazine) prior to ring closure, a strategy used in designing multi-target drugs.
Path C: Indole/Oxindole Formation
Reduction of the ketone or specific radical cyclization conditions (e.g., photoredox catalysis) can lead to oxindoles.
Mechanistic Topology Diagram
Figure 2: Divergent reaction pathways showing the molecule's versatility as a precursor for Quinolones, Indoles, and functionalized intermediates.
Pharmaceutical Applications
Quinolone Antibiotics & Antineoplastics
The primary industrial application of CAS 6140-11-0 is as a precursor to quinolin-2-ones and quinolin-4-ones .[1]
-
Mechanism: The intramolecular cyclization described above (Path A) creates the bicyclic core essential for DNA gyrase inhibition in bacteria.
-
Research Context: Recent studies utilize this scaffold to synthesize tyrosinase inhibitors and novel anticonvulsants by modifying the acetyl side chain.
Multitarget Drug Design
By utilizing the chlorine atom for substitution (Path B) before cyclization, researchers attach solubilizing groups (like piperazine). This is crucial for improving the bioavailability of lipophilic quinolone drugs.
Handling & Safety (HSE Profile)
Signal Word: DANGER
| Hazard Class | H-Code | Statement | Precautionary Measure |
| Acute Toxicity | H301 | Toxic if swallowed.[1] | Wash hands thoroughly after handling.[1][3][4][5] |
| Skin Irritation | H315 | Causes skin irritation.[6] | Wear nitrile gloves (min 0.11mm). |
| Sensitization | H317 | May cause allergic skin reaction.[4][7] | Avoid dust formation; use fume hood.[1][3] |
| Reproductive | H361 | Suspected of damaging fertility.[8][4][7] | Limit exposure; use closed systems.[8][3] |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Cl release).
References
-
Sigma-Aldrich. Product Datasheet: N-(2-acetylphenyl)-2-chloroacetamide (CAS 6140-11-0).[1][9] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 735939, N-(2-Acetylphenyl)-2-chloroacetamide.[1] Retrieved from
-
BenchChem. Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.[1][2] Retrieved from
-
Abdel-Latif, E., et al. (2019).[10] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[10] Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Chloroacetamide derivatives.[1] Retrieved from
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